RO8191

描述

属性

IUPAC Name |

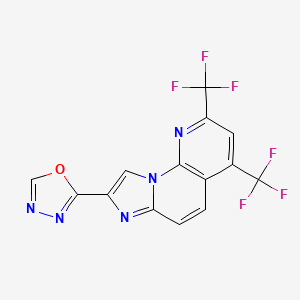

2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYZVJEXKTJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F6N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691868-88-9 | |

| Record name | 691868-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO8191

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO8191, also known as CDM-3008, is an orally bioavailable, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2). It mimics the activity of type I interferons (IFNs) by directly binding to IFNAR2, initiating a signaling cascade that results in the expression of interferon-stimulated genes (ISGs) and subsequent antiviral effects.[1][2] This document provides a comprehensive overview of the molecular mechanism of this compound, including its interaction with IFNAR2, the downstream signaling pathways, and its biological activities. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its function.

Core Mechanism of Action: IFNAR2 Agonism

This compound is an imidazonaphthyridine compound that functions as a potent agonist of the interferon (IFN) receptor. Unlike endogenous type I IFNs which require the heterodimerization of IFNAR1 and IFNAR2, this compound's activity is uniquely dependent on IFNAR2.[2][3] Surface plasmon resonance (SPR) spectroscopy has confirmed a direct 1:1 binding interaction between this compound and the extracellular domain of IFNAR2.[4] This binding event is the critical first step in initiating the downstream signaling cascade.

Signaling Pathway

Upon binding to IFNAR2, this compound triggers the phosphorylation and activation of the IFNAR2-associated Janus kinase 1 (JAK1).[2][3] Activated JAK1 then phosphorylates specific tyrosine residues on the intracellular domain of IFNAR2, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. This compound has been shown to induce the phosphorylation of STAT1 and STAT2.[2] These phosphorylated STATs, along with interferon regulatory factor 9 (IRF9), form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoters of ISGs, thereby driving their transcription and translation.[2] The expression of these ISGs ultimately leads to the establishment of an antiviral state within the cell. Notably, the signaling cascade induced by this compound is independent of IFNAR1 and its associated kinase, Tyrosine Kinase 2 (Tyk2).[1][2]

Caption: this compound signaling pathway.

Quantitative Biological Activity

This compound has demonstrated potent antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1] The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus/Assay | Cell Line | Parameter | Value | Reference |

| HCV Replicon | Huh-7 | IC50 | 200 nM | [1] |

| HCVcc (infectious particles) | Huh-7.5.1 | IC50 | 0.20 µM | |

| HCV Subgenomic Replicon | Not specified | IC50 | 0.17 µM | |

| HBV Replication | Primary human hepatocytes | IC50 | 0.1 µM | |

| Encephalomyocarditis virus (EMCV) | A549 | EC50 | ~1 µM | [2] |

Table 2: Receptor Binding and Cellular Activity of this compound

| Assay | Target | Parameter | Value | Reference |

| IFNAR2 Agonism | Not specified | EC50 | 0.2 µM |

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the anti-HCV activity of this compound in a cell-based system.

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.[1]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity, which correlates with HCV replication, is measured using a luminometer.

-

Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of HCV replication, is calculated from the dose-response curve.

Western Blotting for STAT Phosphorylation

This method is employed to assess the activation of the JAK/STAT signaling pathway.

-

Cell Treatment: HCV replicon cells are treated with different concentrations of this compound or IFN-α for 15 minutes.[5]

-

Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1, as well as p-STAT2 and total STAT2.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time RT-PCR for ISG Expression

This technique is used to quantify the induction of ISG expression following this compound treatment.

-

RNA Extraction: HCV replicon cells are treated with this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for 2 or 8 hours.[5] Total RNA is then extracted using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for various ISGs (e.g., OAS1, Mx1, PKR). A housekeeping gene (e.g., β-actin) is used as an internal control.

-

Data Analysis: The relative expression of each ISG is calculated using the ΔΔCt method.

References

A Technical Guide to the RO8191-Mediated Activation of the JAK/STAT Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

RO8191, also known as CDM-3008, is an orally bioavailable small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2][3] Unlike endogenous type I interferons (IFN-α/β) that require a heterodimer of IFNAR1 and IFNAR2 for signal transduction, this compound uniquely activates the JAK/STAT pathway through direct binding to IFNAR2, independent of IFNAR1.[4][5] This interaction triggers the phosphorylation of Janus kinase 1 (JAK1) and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][6] The activated STATs form a transcription complex that induces the expression of a wide array of interferon-stimulated genes (ISGs), culminating in a potent antiviral state.[4][7] This guide details the molecular mechanism, quantitative activity, and experimental protocols relevant to the study of this compound.

Mechanism of Action: A Novel IFNAR2-Dependent Pathway

This compound represents a novel class of interferon-like molecules. Its mechanism of action bypasses the canonical IFN-α/β signaling paradigm.

-

Direct IFNAR2 Agonism : this compound directly binds to the extracellular domain of IFNAR2.[4][7] This interaction is sufficient to induce a conformational change that initiates downstream signaling.

-

Selective Kinase Activation : Upon this compound binding, the IFNAR2-associated kinase, JAK1, is robustly phosphorylated and activated.[4][5] Notably, this activation occurs in the absence of IFNAR1 and its associated kinase, Tyrosine kinase 2 (Tyk2), which is not phosphorylated or required for this compound activity.[4][5]

-

STAT Phosphorylation and Dimerization : Activated JAK1 phosphorylates key tyrosine residues on STAT1 and STAT2.[3][4][6] This leads to the formation of STAT1/STAT2 heterodimers. This compound has also been shown to stimulate the phosphorylation of STAT3, STAT5, and STAT6.[4]

-

ISGF3 Complex Formation and Nuclear Translocation : The phosphorylated STAT1/STAT2 dimer associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[5] This complex translocates to the nucleus.

-

ISG Transcription : In the nucleus, the ISGF3 complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, driving the transcription of hundreds of ISGs that establish an antiviral cellular state.[4][7]

The signaling pathway is visualized in the diagram below.

Quantitative Biological Activity

The potency of this compound has been quantified in various antiviral and cell-based assays. The data below summarizes its efficacy.

| Parameter | Value | Assay System | Reference |

| EC50 | 200 nM | Anti-Hepatitis C Virus (HCV) Replicon Assay | [1][7] |

| EC50 | 0.2 µM | IFNAR2 Agonism | [3] |

| IC50 | 0.17 µM | HCV Subgenomic Replicon | [3] |

| IC50 | 0.20 µM | HCV Cell Culture-Produced Infectious Particles | [3] |

| IC50 | 0.1 µM | Hepatitis B Virus (HBV) Replication | [3] |

Key Experimental Protocols

The characterization of this compound and its effects on the JAK/STAT pathway involves several core methodologies.

This protocol is used to directly measure the activation of key signaling proteins.

-

Cell Culture and Treatment : Culture relevant cells (e.g., HCV replicon cells, A549, or primary hepatocytes) to 80-90% confluency.[4]

-

Stimulation : Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a positive control (e.g., 100 IU/mL IFN-α) for a short duration, typically 15 minutes, to capture peak phosphorylation.[6]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-40 µg of total protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT2 (Tyr690), anti-phospho-JAK1 (Tyr1034/1035), anti-total STAT1, anti-total STAT2, anti-total JAK1, and a loading control (e.g., anti-β-actin).[4][6]

-

Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol quantifies the downstream transcriptional output of JAK/STAT activation.

-

Cell Culture and Treatment : Seed cells and treat with this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for a specified time course (e.g., 2, 4, 8 hours).[4][6]

-

RNA Extraction : Isolate total RNA from cells using a commercial kit (e.g., RNeasy) following the manufacturer's instructions.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Real-Time PCR :

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, ISG15), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis : Normalize the cycle threshold (Ct) values of the target genes to a housekeeping gene (e.g., β-actin, GAPDH). Calculate the fold change in gene expression relative to untreated control cells using the ΔΔCt method.[4]

The workflow for these experiments is outlined below.

Summary and Significance

This compound is a pioneering small-molecule IFNAR2 agonist that activates the JAK/STAT pathway through a unique, IFNAR1-independent mechanism. By selectively engaging IFNAR2 and activating the JAK1-STAT1/2 axis, it induces a robust interferon-like response characterized by the expression of antiviral ISGs.[4][5] This direct and specific mechanism of action, combined with its oral bioavailability, makes this compound a valuable tool for studying JAK/STAT signaling and a promising candidate for therapeutic development in virology and oncology.[3][7] The protocols and data presented herein provide a foundational guide for researchers investigating this compound and its biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]

- 3. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]

- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

The Biological Activity of RO8191: A Technical Guide

An In-depth Examination of a Novel Interferon Receptor Agonist

Executive Summary

RO8191, also known as CDM-3008, is a potent and orally active small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its function. By directly binding to IFNAR2, this compound initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the expression of interferon-stimulated genes (ISGs). This activity confers broad-spectrum antiviral properties, notably against Hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV), without significantly inducing inflammatory cytokines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel immunomodulatory agents.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Virus/System | Value | Reference(s) |

| IC50 | HCV Replicon | 200 nM | [1][2] |

| EC50 | Anti-HCV Activity | 200 nM | [3] |

| EC50 | IFNAR2 Agonism | 0.2 µM | [4] |

| IC50 | HCV Cell Culture | 0.17 µM | [4] |

| IC50 | HBV Replication | 0.1 µM | [4] |

Mechanism of Action: IFNAR2-Mediated JAK/STAT Signaling

This compound exerts its biological effects by mimicking the action of type I interferons. It directly binds to the extracellular domain of IFNAR2, a subunit of the type I interferon receptor.[1][5][6] This binding event triggers the activation of the IFNAR2-associated Janus kinase 1 (JAK1).[7] Activated JAK1 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][7] These phosphorylated STATs, along with Interferon Regulatory Factor 9 (IRF9), form the ISG Factor 3 (ISGF3) complex, which translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, thereby inducing their transcription.[7]

Crucially, the action of this compound is independent of the other type I interferon receptor subunit, IFNAR1, and its associated kinase, Tyrosine Kinase 2 (Tyk2).[1][7] This selective activation of the IFNAR2/JAK1 axis differentiates this compound from endogenous type I interferons and may account for its favorable profile of inducing antiviral gene expression without a corresponding significant induction of inflammatory cytokines and chemokines.[6][7]

This compound Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

HCV Replicon Assay

This assay is used to determine the anti-HCV activity of this compound in a cell-based system.

1. Cell Culture:

-

Huh-7 cells harboring an HCV subgenomic replicon (genotype 1b or 2a) that includes a luciferase reporter gene are used.[1]

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), GlutaMAX, non-essential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain the replicon.[1]

2. Assay Procedure:

-

Cells are seeded into 384-well plates at a density of 2,000 cells per well in G418-free medium and incubated for 12-24 hours.[1]

-

This compound is serially diluted (e.g., 1:3) in dimethyl sulfoxide (DMSO). A small volume (e.g., 0.4 µL) of the diluted compound is added to the wells to achieve a final concentration range (e.g., 2.3 nM to 44 µM) with a final DMSO concentration of approximately 0.44%.[1]

-

Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

3. Data Analysis:

-

HCV replication is quantified by measuring the luciferase activity using a commercial luciferase assay system.

-

Cell viability is assessed in parallel using a cytotoxicity assay, such as the calcein AM method, to determine the 50% cytotoxic concentration (CC50).[1]

-

The 50% effective concentration (EC50) for HCV replicon inhibition is calculated from dose-response curves using non-linear regression analysis.[1]

siRNA-Mediated Gene Knockdown

This technique is employed to confirm the involvement of specific signaling components in the action of this compound.

1. Transfection:

-

Huh-7 replicon cells are plated in 24-well plates at a density of 10,000-15,000 cells per well.[5]

-

After 12-24 hours, cells are transfected with small interfering RNAs (siRNAs) targeting specific genes (e.g., IFNAR1, IFNAR2, JAK1, Tyk2, STAT1, STAT2, IRF9) or a non-targeting control siRNA at a final concentration of 30-50 nM.[5][6] A suitable transfection reagent, such as Lipofectamine RNAiMAX, is used according to the manufacturer's protocol.

2. Treatment and Analysis:

-

Forty-eight hours post-transfection, the cells are treated with this compound or a control substance (e.g., IFN-α).[6]

-

After a further 24 hours of incubation, the anti-HCV activity is assessed using the HCV replicon assay as described above. A reduction in the inhibitory activity of this compound upon knockdown of a specific gene confirms its role in the signaling pathway.

JAK/STAT Phosphorylation Assay (Western Blot)

This assay is used to directly measure the activation of JAK and STAT proteins.

1. Cell Lysis:

-

HCV replicon cells are treated with various concentrations of this compound or interferons for a short duration (e.g., 15 minutes).

-

The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Western Blotting:

-

Total cell lysates are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of JAK1, STAT1, and STAT2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to demonstrate the direct binding of this compound to IFNAR2.

1. Chip Preparation:

-

A suitable sensor chip (e.g., CM5) is activated to allow for the immobilization of the ligand.

-

The extracellular domain (ECD) of IFNAR2 is immobilized on the sensor chip surface.

2. Binding Measurement:

-

A running buffer is continuously flowed over the chip surface to establish a stable baseline.

-

Different concentrations of this compound are injected over the surface.

-

The binding of this compound to the immobilized IFNAR2 is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

The association and dissociation phases are monitored to determine the binding kinetics (kon and koff) and affinity (KD).

In Vivo Antiviral Efficacy in Mice

These studies assess the oral bioavailability and antiviral activity of this compound in an animal model.

1. Animal Model:

-

Humanized liver mice infected with HCV or other relevant mouse models of viral infection are used.[3][6]

2. Dosing and Sample Collection:

-

This compound is administered orally to the mice at a specified dose (e.g., 30 mg/kg).[1]

-

At various time points post-treatment, blood and liver tissue are collected.[6]

3. Analysis:

-

HCV RNA levels in the serum and liver are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR) to determine the reduction in viral titer.[6]

-

The expression of ISGs in the liver is measured by RT-PCR to confirm the in vivo target engagement of this compound.[6]

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

HCV Replicon Assay Workflow.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

- 4. Small interfering RNA (siRNA) transfection [bio-protocol.org]

- 5. huh7.com [huh7.com]

- 6. altogen.com [altogen.com]

- 7. Gli-1 siRNA induced apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]

RO8191: A Technical Guide for Hepatitis C Virus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO8191 (also known as CDM-3008), a small-molecule agonist of the interferon-α receptor 2 (IFNAR2), for its application in Hepatitis C Virus (HCV) research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies from cited literature, and visualizes relevant pathways and workflows.

Core Concepts

This compound is an orally bioavailable imidazonaphthyridine compound that acts as a potent agonist of the interferon (IFN) receptor.[1][2] It directly binds to IFNAR2, a subunit of the type I IFN receptor, initiating a signaling cascade that mimics the natural antiviral response of interferons.[1][2] This leads to the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the subsequent expression of numerous interferon-stimulated genes (ISGs) that possess antiviral properties.[1][3] Notably, this compound's antiviral activity is dependent on IFNAR2 and JAK1, but independent of IFNAR1 and Tyk2, suggesting a unique mode of action compared to endogenous interferons.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against HCV and its effects on the interferon signaling pathway.

| Parameter | Value | Assay/System | Reference |

| EC50 | 0.2 µM | IFNAR2 agonism | |

| IC50 | 0.17 µM | HCV subgenomic replicon | |

| IC50 | 0.20 µM | HCV cell culture-produced infectious particles | |

| IC50 | 200 nM | HCV replicon | [1][5][6] |

Table 1: In Vitro Anti-HCV Activity of this compound

| Parameter | Value | System | Reference |

| IC50 | 0.1 µM | Hepatitis B virus replication in cell cultures | [3] |

Table 2: In Vitro Anti-HBV Activity of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for evaluating its anti-HCV activity.

Caption: this compound signaling pathway in hepatocytes.

Caption: General experimental workflow for in vitro anti-HCV testing.

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature for the study of this compound.

HCV Replicon Assay

This protocol is based on the general methodology used to determine the anti-HCV activity of compounds in vitro.

-

Cell Line: Human hepatoma cells harboring an HCV subgenomic replicon (e.g., Huh-7 cells).

-

Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.[2] The final DMSO concentration in the cell culture medium should be non-toxic (typically <0.5%).

-

Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of this compound.[1] Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Luciferase Assay: If the replicon contains a luciferase reporter gene, lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

siRNA-Mediated Gene Knockdown

This protocol describes the general procedure for silencing specific genes to investigate the signaling pathway of this compound.[4]

-

Cell Line: HCV replicon cells.

-

siRNA Transfection: Transfect cells with siRNAs targeting IFNAR1, IFNAR2, JAK1, Tyk2, STAT1, STAT2, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[4]

-

Incubation: Incubate the cells for 48 hours to allow for target gene knockdown.[4]

-

Treatment: Treat the transfected cells with this compound or IFN-α for 24 hours.[4]

-

Analysis: Assess the level of HCV replication using a luciferase assay or qRT-PCR. Knockdown efficiency can be confirmed by qRT-PCR or Western blotting for the target proteins.[4]

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to analyze the expression of HCV proteins and the phosphorylation status of signaling proteins.

-

Cell Lysate Preparation: Treat HCV replicon cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against HCV proteins (e.g., NS3, NS5A) or phosphorylated/total STAT1 and STAT2 overnight at 4°C.[4]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time RT-PCR for Gene Expression Analysis

This protocol is employed to measure the induction of interferon-stimulated genes (ISGs).[4]

-

RNA Extraction: Treat cells with this compound or a vehicle control for a specified duration (e.g., 2 or 8 hours).[4] Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the ISGs of interest (e.g., OAS1, Mx1, PKR) and a housekeeping gene (e.g., GAPDH) for normalization.[4]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Efficacy in Humanized Liver Mice

This protocol provides a general outline for assessing the in vivo anti-HCV activity of this compound.[4][5]

-

Animal Model: Use mice with humanized livers engrafted with human hepatocytes, susceptible to HCV infection.

-

HCV Infection: Infect the mice with a patient-derived HCV strain.

-

Treatment: Once HCV infection is established (as determined by serum HCV RNA levels), orally administer this compound (e.g., 30 mg/kg) or a vehicle control daily for a specified period.[1][5]

-

Monitoring: Monitor serum HCV RNA titers at regular intervals during and after treatment.

-

Analysis: At the end of the study, harvest the livers for analysis of ISG expression by qRT-PCR.[4]

Conclusion

This compound represents a promising small-molecule approach to HCV therapy by activating the host's innate immune response through a distinct IFNAR2-mediated pathway. Its oral bioavailability and potent anti-HCV activity in preclinical models make it a valuable tool for further research and potential drug development. The methodologies outlined in this guide provide a framework for researchers to investigate its mechanism of action and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]

- 3. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Interferon Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

RO8191: A Novel Interferon-Like Small Molecule for Hepatitis B Virus Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RO8191, also known as CDM-3008, is an orally bioavailable small molecule that has emerged as a promising agent in the research landscape of Hepatitis B Virus (HBV) therapeutics.[1][2] Functioning as a potent agonist of the interferon-α/β receptor 2 (IFNAR2), this compound mimics the biological activity of endogenous interferon-α (IFNα) by activating the JAK/STAT signaling pathway and inducing the expression of a cascade of interferon-stimulated genes (ISGs).[1][2][3] This interferon-like activity confers significant antiviral effects against HBV, including the suppression of viral replication and the reduction of the persistent covalently closed circular DNA (cccDNA), a key target for a functional cure of chronic hepatitis B.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound in the context of HBV research.

Core Mechanism of Action

This compound exerts its anti-HBV effects by directly binding to IFNAR2, a component of the type I interferon receptor.[2][3] This binding event initiates a downstream signaling cascade that is central to the innate immune response to viral infections.

Signaling Pathway

The activation of IFNAR2 by this compound triggers the phosphorylation and activation of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (Tyk2) are generally involved in type I IFN signaling, however, studies on this compound suggest its activity is dependent on IFNAR2/JAK1 and independent of IFNAR1/Tyk2.[2] Activated JAK1 then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2.[3] These phosphorylated STATs form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form the ISG factor 3 (ISGF3) complex.[3] The ISGF3 complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of various ISGs, thereby inducing their transcription.[6] The protein products of these ISGs have a wide range of antiviral functions that collectively inhibit HBV replication and promote the degradation of viral components.[6]

Figure 1: this compound signaling pathway leading to anti-HBV effects.

Preclinical Anti-HBV Activity

In vitro studies have demonstrated the potent and dose-dependent anti-HBV activity of this compound. The compound has been shown to suppress multiple markers of HBV replication in various cell culture models.

Quantitative Data Summary

| Parameter | Cell Model | Concentration | Effect | Reference |

| HBV DNA | Primary Human Hepatocytes | 0.1 µM (IC50) | Dose-dependent decrease | [1] |

| Hep38.7-Tet cells | 0-100 µM | Dose-dependent decrease | [1] | |

| cccDNA | Primary Human Hepatocytes | 10-100 µM | Significant decrease | [1] |

| HBeAg | Primary Human Hepatocytes | 0.1-100 µM | Significant decrease | [1] |

| HBsAg | Primary Human Hepatocytes | 10-100 µM | Significant decrease | [1] |

| pgRNA | Not Specified | Not Specified | Suppression | [1] |

| HCV Replicon | Not Specified | 200 nM (IC50) | Antiviral activity | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's anti-HBV activity.

Anti-HBV Activity Assay in HepG2-derived Cells (Hep38.7-Tet)

This assay is designed to assess the dose-dependent effect of a compound on HBV DNA replication in a stable cell line that replicates HBV under the control of a tetracycline-off promoter.

Methodology:

-

Cell Culture: Hep38.7-Tet cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 for selection. The medium is changed every 2-3 days.

-

Compound Treatment: Cells are seeded in multi-well plates. After one day of culture to allow for cell attachment, the cells are treated with serially diluted concentrations of this compound (e.g., 0-100 µM) for a period of 6 days. The medium containing the compound is refreshed at specified intervals (e.g., every 3 days).[1]

-

Quantification of HBV DNA: After the 6-day treatment period, the cell culture medium is collected. HBV DNA levels in the supernatant are quantified using quantitative real-time PCR (qPCR).[1]

-

Cell Viability Assay: To assess the cytotoxicity of the compound, a cell viability assay (e.g., XTT assay) is performed on the treated cells.[1]

Figure 2: Experimental workflow for assessing this compound anti-HBV activity in Hep38.7-Tet cells.

Anti-HBV Activity Assay in Primary Human Hepatocytes (PXB cells)

This protocol evaluates the efficacy of a compound in a more physiologically relevant model using primary human hepatocytes infected with HBV.

Methodology:

-

HBV Infection: PXB cells are infected with HBV at a specific genome equivalent per cell (e.g., 3 GE/cell). The culture medium is exchanged every 3-4 days for 28 days to establish a robust infection.[1]

-

Compound Treatment: After 28 days of infection, the cells are treated with serially diluted concentrations of this compound (e.g., 0.0003–100 µM) for 7 days.[1]

-

Sample Collection and Analysis:

-

Supernatant: The cell culture medium is collected to measure levels of HBsAg and HBeAg by ELISA, and extracellular HBV DNA by qPCR.[1]

-

Cell Lysate: Cellular DNA is purified from the cells.[1]

-

cccDNA Quantification: To specifically measure cccDNA, the purified cellular DNA is treated with T5 exonuclease to digest non-circular DNA before quantification by qPCR.[1]

-

Cell Viability: Cell viability is assessed using a suitable assay (e.g., RealTime-Glo MT Cell Viability Assay).[1]

-

Conclusion and Future Directions

This compound represents a significant advancement in the quest for an HBV functional cure. Its ability to activate the host's innate immune response through a well-defined signaling pathway, leading to the suppression of viral replication and reduction of the cccDNA reservoir, underscores its therapeutic potential. The preclinical data strongly support its further investigation in clinical settings. Future research should focus on optimizing dosing regimens, evaluating potential combination therapies with other anti-HBV agents, and further elucidating the specific ISGs responsible for its potent antiviral effects. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their exploration of this compound and other novel immunomodulatory agents for the treatment of chronic hepatitis B.

References

- 1. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of interferon alpha therapy for chronic hepatitis B and potential approaches to improve its therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Interferon and its antiviral effect in response to HBV infection [frontiersin.org]

- 6. Frontiers | Interferon and interferon-stimulated genes in HBV treatment [frontiersin.org]

RO8191 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8191 is an orally active, small-molecule agonist of the interferon (IFN) α/β receptor 2 (IFNAR2).[1][2] As a potent mimetic of IFN-α, this compound activates the JAK/STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs).[1][2] These genes are known to play critical roles in antiviral, antiproliferative, and proapoptotic cellular responses.[3][4] Given the established role of IFN-α in cancer therapy, this compound presents a compelling case for investigation as a potential anti-cancer agent.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound, its effects on cancer cell lines based on available data, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its biological effects by directly binding to IFNAR2, a subunit of the type I interferon receptor.[1][2] Unlike endogenous IFN-α, which requires the heterodimerization of IFNAR1 and IFNAR2 for signal transduction, this compound activity is dependent on IFNAR2 but independent of IFNAR1 and its associated kinase, Tyk2.[2][5] This binding event triggers the phosphorylation and activation of the IFNAR2-associated kinase, JAK1.[6] Activated JAK1, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6][7] These phosphorylated STATs form a complex with Interferon Regulatory Factor 9 (IRF9) to create the ISG Factor 3 (ISGF3) transcription factor complex. ISGF3 then translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, and initiates the transcription of hundreds of ISGs.[4][6] The products of these ISGs mediate the antiproliferative and proapoptotic effects observed in cancer cells.

Effects of this compound on Cancer Cell Lines: Quantitative Data

While this compound has been shown to induce the expression of ISGs in several cancer cell lines, comprehensive quantitative data on its antiproliferative and proapoptotic effects across a wide range of cancer types is limited in publicly available literature.[5] The primary focus of published research has been on its antiviral activity.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| This table is intended to be populated as more research becomes available. Currently, specific IC50 values for this compound in various cancer cell lines are not widely reported in the literature. |

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration (µM) | % Apoptotic Cells | Citation |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Quantitative data from standardized apoptosis assays (e.g., Annexin V/PI staining) for this compound in cancer cell lines are not extensively available in the public domain. |

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration (µM) | % G0/G1 | % S | % G2/M | Citation |

| Data Not Available | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - |

| Detailed cell cycle analysis data for this compound-treated cancer cell lines is not readily found in published studies. |

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis for STAT1 Phosphorylation

Objective: To detect the activation of the JAK/STAT pathway by this compound through the phosphorylation of STAT1.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Treat cells with this compound for a short duration (e.g., 15-60 minutes).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin).

Real-Time RT-PCR for ISG Expression

Objective: To quantify the induction of interferon-stimulated genes by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Treat cells with this compound for a specified time (e.g., 6-24 hours).

-

Extract total RNA from the cells and quantify its concentration and purity.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using the cDNA, primers, and qPCR master mix.

-

The thermal cycling conditions will depend on the specific master mix and primers used.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.

Conclusion

This compound is a promising small-molecule IFNAR2 agonist with a well-defined mechanism of action that warrants further investigation in the context of cancer therapy. While current publicly available data on its efficacy in a broad range of cancer cell lines is limited, the provided protocols offer a robust framework for researchers to systematically evaluate its antiproliferative, proapoptotic, and cell cycle-modulating effects. Further studies are crucial to elucidate the full potential of this compound as a novel anti-cancer agent and to identify cancer types that may be particularly sensitive to its therapeutic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular characterization of type I IFN-induced cytotoxicity in bladder cancer cells reveals biomarkers of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Threonine Phosphorylation and the Yin and Yang of STAT1: Phosphorylation-Dependent Spectrum of STAT1 Functionality in Inflammatory Contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cell lines ic50: Topics by Science.gov [science.gov]

In-Depth Technical Guide: Oral Availability of RO8191

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO8191 (also known as CDM-3008) is a pioneering small-molecule, orally active agonist of the interferon-α/β receptor 2 (IFNAR2). It mimics the biological activity of type I interferons by activating the JAK/STAT signaling pathway, leading to the induction of interferon-stimulated genes (ISGs) and subsequent antiviral and other immunomodulatory effects. Preclinical studies have demonstrated its oral bioavailability and in vivo activity. This guide provides a comprehensive overview of the available data on the oral availability of this compound, its mechanism of action, and the experimental protocols used to ascertain its activity.

Note on Quantitative Pharmacokinetic Data: Despite extensive literature searches, specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound following oral administration in preclinical models are not publicly available in the reviewed scientific literature. The oral activity of this compound has been primarily established through pharmacodynamic readouts, namely the induction of target gene expression in vivo.

Data Presentation

While specific pharmacokinetic data is unavailable, the following table summarizes the key in vivo study that demonstrates the oral activity of this compound.

Table 1: Summary of In Vivo Oral Activity of this compound in Mice

| Parameter | Description |

| Compound | This compound (CDM-3008) |

| Animal Model | Six-week-old C57BL/6J mice[1] |

| Dose | 30 mg/kg[1] |

| Route of Administration | Oral gavage[1] |

| Vehicle | 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor in an aqueous solution[2] |

| Time Point for Analysis | 24 hours after administration[2] |

| Tissue Analyzed | Liver[2] |

| Pharmacodynamic Endpoint | Induction of Interferon-Stimulated Genes (ISGs)[2] |

| Key Induced Genes | Oas1b, Mx1, and Pkr[1][2] |

| Outcome | Significant induction of antiviral genes, confirming oral bioavailability and in vivo biological activity[1][2] |

Signaling Pathway

This compound exerts its interferon-like effects by directly binding to IFNAR2, a subunit of the type I interferon receptor. This binding activates the associated Janus kinase 1 (JAK1). Unlike type I interferons, this compound's activity is independent of IFNAR1 and its associated kinase, Tyk2. Activated JAK1 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2. These phosphorylated STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. This signaling cascade results in the antiviral and immunomodulatory effects characteristic of type I interferons.[2][3]

Caption: Signaling pathway of this compound.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment that established the oral activity of this compound.

Objective: To determine if orally administered this compound can induce the expression of interferon-stimulated genes (ISGs) in the livers of mice.

Materials:

-

This compound (CDM-3008)

-

Vehicle solution: 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor in an aqueous carrier.

-

Six-week-old male C57BL/6J mice

-

Oral gavage needles

-

RNA extraction reagents (e.g., TRIzol)

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green)

-

Primers for murine Gapdh, Oas1b, Mx1, and Pkr

Procedure:

-

Animal Acclimation: House the mice under standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.

-

Compound Preparation: Prepare a suspension of this compound in the vehicle at a concentration suitable for administering a 30 mg/kg dose in a reasonable volume for oral gavage. Prepare a vehicle-only solution to serve as a negative control.

-

Dosing: Divide the mice into two groups: a control group and a treatment group. Administer the vehicle-only solution to the control group and the this compound suspension to the treatment group via oral gavage.

-

Sample Collection: At 24 hours post-administration, humanely euthanize the mice. Immediately dissect the livers, rinse with cold phosphate-buffered saline (PBS), and either process for RNA extraction immediately or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

-

RNA Extraction: Isolate total RNA from a portion of the liver tissue using a standard RNA extraction protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qPCR):

-

Prepare qPCR reactions containing cDNA, forward and reverse primers for the target genes (Oas1b, Mx1, Pkr) and a housekeeping gene (Gapdh), and a qPCR master mix.

-

Perform the qPCR using a standard thermal cycling protocol.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the this compound-treated group relative to the vehicle-treated control group, normalized to the expression of the housekeeping gene.

-

Expected Outcome: A statistically significant increase in the mRNA levels of Oas1b, Mx1, and Pkr in the livers of mice treated with this compound compared to the control group, demonstrating that the compound is orally absorbed and biologically active in vivo.

Caption: In vivo oral activity experimental workflow.

References

- 1. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An interferon-like small chemical compound CDM-3008 suppresses hepatitis B virus through induction of interferon-stimulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

RO8191 In Vitro Assay: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the in vitro evaluation of RO8191, a potent and orally active agonist of the interferon-α/β receptor 2 (IFNAR2). This compound activates the JAK/STAT signaling pathway and induces the expression of interferon-stimulated genes (ISGs), leading to a powerful antiviral response.[1][2] These protocols are intended for researchers, scientists, and drug development professionals investigating the antiviral properties of this compound.

This compound has demonstrated significant antiviral activity against Hepatitis C virus (HCV) and Hepatitis B virus (HBV) in cell cultures.[3] It functions by directly binding to IFNAR2, initiating a signaling cascade that is dependent on JAK1 but independent of IFNAR1 and Tyk2.[1][4]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound against various viruses.

| Virus/System | Assay Type | Metric | Value (μM) | Reference |

| Hepatitis C Virus (HCV) Replicon | Antiviral Activity | IC50 | 0.20 | [1] |

| Hepatitis C Virus (HCV) Replicon | Antiviral Activity | IC50 | 0.17 | [3] |

| Hepatitis C Virus (HCV) | Antiviral Activity | EC50 | 0.2 | [5] |

| Hepatitis B Virus (HBV) | Antiviral Activity | IC50 | 0.1 | [3] |

| IFNAR2 Agonism | Receptor Activation | EC50 | 0.2 | [3] |

Signaling Pathway

This compound exerts its antiviral effects by activating a specific interferon-like signaling pathway. The diagram below illustrates the key steps in this pathway.

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed protocols for two key in vitro assays to characterize the activity of this compound: an HCV Replicon Assay using a luciferase reporter and a Cell Viability Assay.

Experimental Workflow Overview

The general workflow for in vitro testing of this compound is depicted in the following diagram.

Caption: General experimental workflow.

Protocol 1: HCV Replicon Luciferase Assay

This protocol is designed to quantify the antiviral activity of this compound against Hepatitis C virus replication using a stable HCV replicon cell line that expresses a luciferase reporter gene.

Materials:

-

HCV replicon cells (e.g., Huh-7 based) expressing luciferase

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

G418 (selection antibiotic)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well tissue culture plates

-

Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture HCV replicon cells in DMEM supplemented with 10% FBS and 0.5 mg/mL G418.

-

Trypsinize and seed the cells into 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.08, 0.4, 2, 10 μM).[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Cell Treatment:

-

After allowing the cells to adhere overnight, carefully remove the existing medium.

-

Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation:

-

Luciferase Assay:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of HCV replication inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

Protocol 2: Cell Viability (WST-8) Assay

This protocol is used to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral activity is not due to cell death.

Materials:

-

Cells used in the antiviral assay (e.g., HCV replicon cells)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well tissue culture plates

-

WST-8 cell counting kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1-3 of the HCV Replicon Luciferase Assay protocol to seed and treat the cells with the same concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 72 hours under the same conditions as the antiviral assay.[6]

-

-

WST-8 Assay:

-

After the incubation period, add the WST-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to evaluate for any cytotoxic effects.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IFN agonist | Mechanism | Concentration [selleckchem.com]

- 3. RO 8191 | Cytokine Receptors | Tocris Bioscience [tocris.com]

- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: RO8191 IC50 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8191 is a small molecule agonist of the interferon-α/β receptor 2 (IFNAR2) that has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). It functions by mimicking the action of interferon-α (IFN-α), a key cytokine in the innate immune response to viral infections. By binding to IFNAR2, this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the cell. This document provides detailed information on the inhibitory activity of this compound in HCV replicon assays, including its IC50 value, a comprehensive experimental protocol for its evaluation, and diagrams illustrating its mechanism of action and the experimental workflow.

Data Presentation

The half-maximal inhibitory concentration (IC50) of this compound in HCV replicon assays has been consistently determined to be approximately 200 nM.[1][2] This value represents the concentration of this compound required to inhibit 50% of HCV replication in these cell-based assays.

| Compound | Assay System | Cell Line | IC50 (nM) | Reference |

| This compound | HCV Replicon Assay | Huh-7 derived | 200 | [1][2] |

Signaling Pathway of this compound

This compound exerts its antiviral effect by activating the JAK/STAT pathway. Unlike interferon-α, which binds to a heterodimeric receptor composed of IFNAR1 and IFNAR2, this compound specifically binds to IFNAR2. This binding event leads to the phosphorylation and activation of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) is not required. Activated JAK1 then phosphorylates STAT1 and STAT2 proteins. These phosphorylated STATs dimerize and, along with interferon regulatory factor 9 (IRF9), form the ISGF3 complex. This complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. The resulting ISG products interfere with various stages of the HCV replication cycle.

Caption: this compound signaling pathway leading to antiviral activity.

Experimental Protocols

HCV Replicon Assay Using a Luciferase Reporter

This protocol describes a common method to determine the IC50 of a compound against HCV replication using a stable cell line containing an HCV subgenomic replicon that expresses a luciferase reporter gene.

Materials:

-

Huh-7 (or derived) cell line stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly luciferase)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-essential amino acids (NEAA)

-

G418 (for cell line maintenance)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Culture Maintenance:

-

Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 to ensure the retention of the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in G418-free medium.

-

Seed the cells into 96-well white, clear-bottom plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 to 10,000 cells per well).

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add the prepared serial dilutions of this compound to the respective wells. Include wells with medium containing only DMSO as a vehicle control (0% inhibition) and wells with a known potent HCV inhibitor as a positive control (100% inhibition).

-

Incubate the plates for 48 to 72 hours.[2]

-

-

Luciferase Assay:

-

After the incubation period, remove the medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The raw luminescence data is normalized to the vehicle control (0% inhibition) and the positive control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound in an HCV replicon assay.

References

Application Notes and Protocols for In Vivo Administration of RO8191 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RO8191 in mice. This compound is an orally active small molecule agonist of the interferon-α/β receptor 2 (IFNAR2), which activates the JAK/STAT signaling pathway and induces the expression of interferon-stimulated genes (ISGs).[1][2][3] This document outlines its mechanism of action, guidance on formulation and administration, and protocols for assessing its pharmacodynamic effects in mice.

Mechanism of Action

This compound acts as a potent agonist of IFNAR2.[2][3] Unlike type I interferons that require both IFNAR1 and IFNAR2 for signaling, this compound directly binds to IFNAR2, leading to the phosphorylation of JAK1 and subsequent activation of the STAT1 and STAT2 transcription factors.[4] This signaling cascade culminates in the induction of a wide range of ISGs, which are crucial for antiviral and other immunomodulatory responses.[3][4]

Signaling Pathway of this compound

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo administration of this compound in mice.

Table 1: In Vivo Administration and Pharmacodynamic Effects

| Parameter | Value | Mouse Strain | Administration Route | Vehicle | Time Point for Analysis | Primary Outcome | Reference |

| Dosage | 30 mg/kg | C57BL/6J | Oral | 10% DMSO, 10% Cremophor | 24 hours post-administration | Significant induction of ISGs (Oas1b, Mx1, Pkr) in the liver | [3][4] |

Table 2: In Vitro Antiviral Activity

| Parameter | Value | Cell Line | Virus |

| IC50 | 200 nM | HCV replicon cells | Hepatitis C Virus |

| IC50 | 200 nM | EMCV-infected A549 cells | Encephalomyocarditis virus |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cremophor EL or Kolliphor® EL

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 ml)

Procedure:

-

Vehicle Preparation:

-

Prepare a 10% DMSO, 10% Cremophor solution in sterile saline or PBS.

-

For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 100 µl of Cremophor, and 800 µl of sterile saline.

-

Vortex thoroughly to ensure a homogenous solution.

-

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

-

Dissolve the calculated amount of this compound powder in the appropriate volume of the prepared vehicle to achieve the final desired concentration. For a 30 mg/kg dose in a 20 g mouse, the dose per mouse is 0.6 mg. If administering a volume of 100 µl, the concentration of the solution should be 6 mg/ml.

-

Vortex the solution until the this compound is completely dissolved.

-

-

Oral Administration:

-

Accurately weigh each mouse before administration to calculate the precise volume of the this compound formulation to be administered.

-

Gently restrain the mouse and administer the calculated volume of the this compound solution orally using a suitable gavage needle.

-

Administer the vehicle solution to the control group of mice.

-

Protocol 2: Assessment of In Vivo Pharmacodynamic Effect - ISG Expression in the Liver

This protocol outlines the steps to measure the induction of ISGs (Oas1b, Mx1, and Pkr) in the liver of mice following this compound administration.

Workflow for ISG Expression Analysis

Materials:

-

Materials from Protocol 1

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for mouse Oas1b, Mx1, Pkr, and a reference gene (e.g., Gapdh, Actb)

-

qPCR instrument

-

Sterile, RNase-free labware

Procedure:

-

Sample Collection:

-

At 24 hours post-administration of this compound or vehicle, euthanize the mice using a humane and approved method.

-

Immediately dissect the liver, rinse with cold sterile PBS, and snap-freeze in liquid nitrogen or place in an RNA stabilization solution. Store at -80°C until RNA extraction.

-

-

RNA Extraction:

-

Isolate total RNA from a small piece of the liver tissue (approximately 30-50 mg) using a commercial RNA extraction kit according to the manufacturer's instructions.[1][2][5][6]

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and reverse transcriptase.[2] Follow the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target genes (Oas1b, Mx1, Pkr) and a reference gene.

-

Perform the qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

-

Include no-template controls and a melt curve analysis to ensure the specificity of the amplification.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene.

-

Determine the fold change in ISG expression in the this compound-treated group compared to the vehicle-treated control group.

-

Concluding Remarks

These application notes and protocols provide a foundational framework for conducting in vivo studies with this compound in mice. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to establish a more detailed pharmacokinetic profile and to explore the therapeutic potential of this compound in a broader range of disease models.

References

- 1. nextadvance.com [nextadvance.com]

- 2. RNA extraction from mouse liver and real-time quantitative PCR [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An orally available, small-molecule interferon inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

- 6. researchgate.net [researchgate.net]